2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Overview
Description
The compound "2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone" is a chlorinated aromatic ketone with potential applications in various fields of chemistry and pharmacology. While the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl and dihydroxyphenyl groups have been synthesized and analyzed, suggesting a potential interest in the structural and electronic properties of such compounds for their reactivity and biological activity.
Synthesis Analysis
The synthesis of related chlorophenyl compounds often involves multi-step procedures and catalysis. For instance, the synthesis of 2-chloro-1-(4-chlorophenyl)ethanone was achieved using chlorobenzene and chloroacetyl chloride under aluminum chloride catalysis . Another example is the one-pot synthesis of a pyrrole derivative involving a chlorophenyl group, catalyzed by natural hydroxyapatite . These methods highlight the importance of catalysts in the synthesis of chlorophenyl compounds and may provide insights into the synthesis of "2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone."
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds has been extensively studied using various spectroscopic techniques and theoretical methods. For example, the structure of a pyrrole derivative was confirmed by NMR, FT-IR, and single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) have been performed to predict spectral and geometrical data, showing good correlation with experimental data . These studies are relevant for understanding the molecular structure of "2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone."
Chemical Reactions Analysis
Chlorophenyl compounds participate in various chemical reactions, leading to the formation of diverse heterocyclic structures. For instance, the condensation of a related compound with N,N-dimethylformamide dimethyl acetal resulted in the formation of isoflavones and other heterocycles . This demonstrates the reactivity of chlorophenyl ketones with different nucleophiles and their potential for generating pharmacologically relevant structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds have been characterized using different physicochemical techniques. For example, the crystal structure of a related compound was determined by single-crystal XRD, revealing a unique hydrogen-bonded supramolecular network supported by π-π stacking interactions . Theoretical calculations, including DFT and time-dependent DFT (TD-DFT), have been used to study the electronic properties and spectral data, providing insights into the electronic transitions and charge distributions within these molecules .
Scientific Research Applications
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Donor Engineering of Diphenylamine-Substituted Tris(2,4,6-Trichlorophenyl)Methyl Radicals
- Field : Materials Chemistry .
- Application : This research focuses on controlling the intramolecular charge transfer and near-infrared photothermal conversion .
- Methods : Different quantities of diphenylamine (DPA) units are incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
- Results : Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
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Synthesis of Terpene Natural Products
- Field : Organic Synthesis .
- Application : This research focuses on the synthesis of complex and biologically active terpene natural products .
- Methods : New strategies and methods are developed for the efficient synthesis of these compounds .
- Results : The methods developed in this research are expected to be widely applicable in the synthesis of other terpene natural products .
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSNDHMLIFRVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342977 | |
Record name | 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
CAS RN |
15485-64-0 | |
Record name | 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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